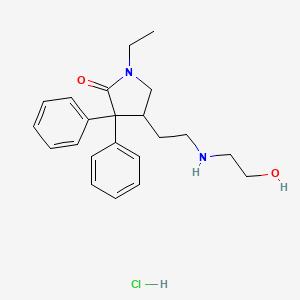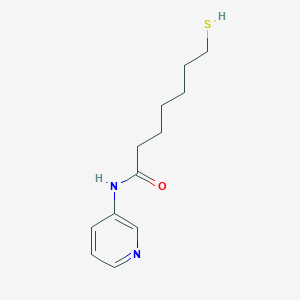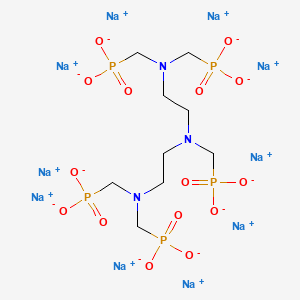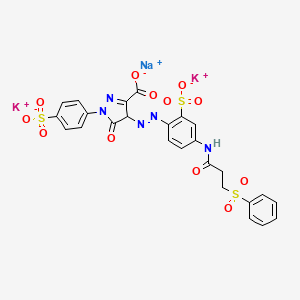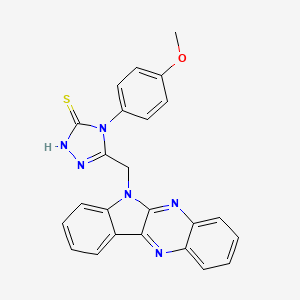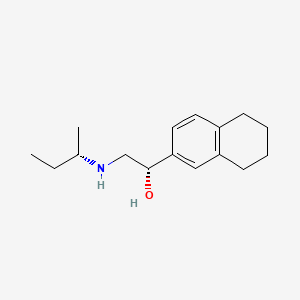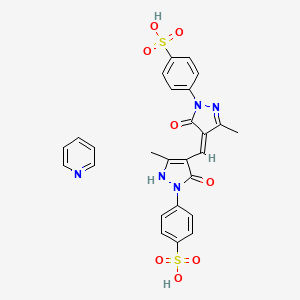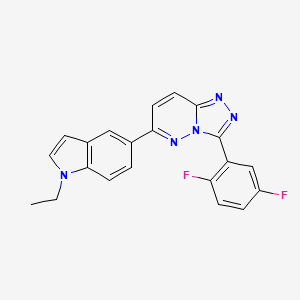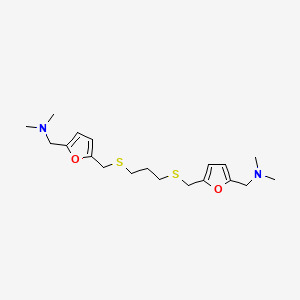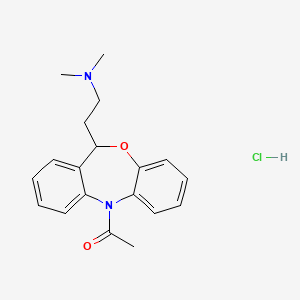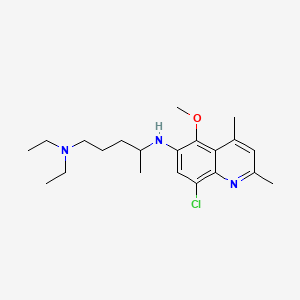
1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- is a complex organic compound with a unique structure that combines a quinoline derivative with a pentanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core is synthesized through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The final step involves the alkylation of the quinoline derivative with 1,4-pentanediamine under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Pentanediamine, N4-(5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl-
- 1,4-Pentanediamine, N4-(8-chloro-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl-
- 1,4-Pentanediamine, N4-(8-chloro-5-methoxy-6-quinolinyl)-N1,N1-diethyl-
Uniqueness
1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- is unique due to the specific combination of functional groups and the presence of the chloro and methoxy substituents on the quinoline ring. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
84264-28-8 |
|---|---|
Fórmula molecular |
C21H32ClN3O |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
4-N-(8-chloro-5-methoxy-2,4-dimethylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C21H32ClN3O/c1-7-25(8-2)11-9-10-15(4)23-18-13-17(22)20-19(21(18)26-6)14(3)12-16(5)24-20/h12-13,15,23H,7-11H2,1-6H3 |
Clave InChI |
IXVRIUSIPIPNSX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)NC1=CC(=C2C(=C1OC)C(=CC(=N2)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


